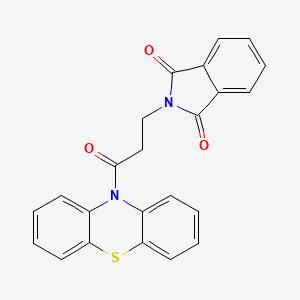

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione

Description

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione (CAS: EVT-5325704) is a synthetic organic compound with the molecular formula C₂₄H₂₀N₂O₃S and a molecular weight of 416.5 g/mol. Its structure combines a phenothiazine moiety (a tricyclic heteroaromatic system containing sulfur and nitrogen) with an isoindole-1,3-dione (phthalimide) group linked via a 3-oxopropyl chain.

Properties

IUPAC Name |

2-(3-oxo-3-phenothiazin-10-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c26-21(13-14-24-22(27)15-7-1-2-8-16(15)23(24)28)25-17-9-3-5-11-19(17)29-20-12-6-4-10-18(20)25/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRAILPWTCABOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Phenothiazine Intermediate: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

Attachment of the Propyl Chain: The phenothiazine intermediate is then reacted with a propylating agent under controlled conditions to introduce the propyl group.

Formation of the Isoindole-1,3-dione Moiety: The final step involves the reaction of the propylated phenothiazine with phthalic anhydride under acidic or basic conditions to form the isoindole-1,3-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for neurological disorders.

Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The isoindole-1,3-dione structure may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.

Comparison with Similar Compounds

Key Structural Differences

- Phenothiazine vs. Phenyl Substitution: Unlike simpler analogs like 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione (C₁₇H₁₃NO₃, MW = 279.3 g/mol), which features a phenyl group, the phenothiazine moiety in the target compound introduces additional nitrogen and sulfur atoms.

- Chain Length and Functional Groups: Compared to 2-(2-oxopropyl)isoindole-1,3-dione (C₁₁H₉NO₃, MW = 203.2 g/mol), the longer 3-oxopropyl chain in the target compound may improve conformational flexibility, affecting binding affinity in supramolecular or biological systems .

Data Table: Comparative Overview of Isoindole-dione Derivatives

Biological Activity

2-(3-Oxo-3-phenothiazin-10-yl-propyl)-isoindole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its antitumor effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an isoindole core and a phenothiazine moiety. The molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 318.42 g/mol. The presence of the phenothiazine ring is significant due to its known biological activities.

Antitumor Activity

Research indicates that derivatives of phenothiazine exhibit notable antitumor properties. A study demonstrated that certain phenothiazine-related compounds showed significant cytotoxicity against HEp-2 tumor cells. The effective concentration (TCID50) for some derivatives was as low as 4.7 micrograms, suggesting strong antitumor potential .

Table 1: Antitumor Activity of Phenothiazine Derivatives

| Compound | TCID50 (µg) |

|---|---|

| Trifluoromethyl derivative | 4.7 |

| Chlorine derivative | 62.5 |

| 10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | 7.8 |

The study highlighted that modifications at the C2 position of the phenothiazine ring significantly influenced the antitumor efficacy, with longer aliphatic side chains contributing to increased activity .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Various studies have synthesized related compounds and assessed their efficacy against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µmol/mL) | MBC (µmol/mL) |

|---|---|---|

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole | 10.7 - 21.4 | 21.4 - 40.2 |

| N-[3-Oxo-3-(10H-phenothiazin-10-yl)propyl] | Variable | Variable |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicate that these compounds possess potent antimicrobial activity, making them candidates for further investigation in therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antitumor Mechanism : The interaction with cellular pathways involved in apoptosis and cell cycle regulation has been suggested as a key mechanism contributing to the observed cytotoxic effects.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of nucleic acid synthesis are potential mechanisms through which antimicrobial activity is exerted.

Case Studies

Recent case studies have illustrated the effectiveness of phenothiazine derivatives in clinical settings:

- One study reported significant improvements in treatment outcomes for patients with specific tumor types when treated with phenothiazine derivatives.

- Another investigation highlighted the efficacy of these compounds against antibiotic-resistant bacterial strains, showcasing their potential as alternative therapeutic agents.

Q & A

Q. How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Standardize NMR acquisition parameters (e.g., solvent, temperature) and use 2D NMR (COSY, HSQC) to confirm assignments. Compare with computational NMR predictions (e.g., ACD/Labs or mNMR) to identify conformational variations. Statistical analysis (e.g., PCA) can cluster data outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.